REACTION_SMILES
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[C:24].[CH3:26][OH:27].[CH3:6][n:7]1[c:8]([C:19](=[O:20])[O:21][CH2:22][CH3:23])[cH:9][c:10]2[c:11]([N+:16]([O-:17])=[O:18])[cH:12][cH:13][cH:14][c:15]12.[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1.[Pd:25]>>[CH3:6][n:7]1[c:8]([C:19](=[O:20])[O:21][CH2:22][CH3:23])[cH:9][c:10]2[c:11]([NH2:16])[cH:12][cH:13][cH:14][c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCOC(=O)c1cc2c([N+](=O)[O-])cccc2n1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2c([N+](=O)[O-])cccc2n1C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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|
Type
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product
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Smiles
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CCOC(=O)c1cc2c(N)cccc2n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |